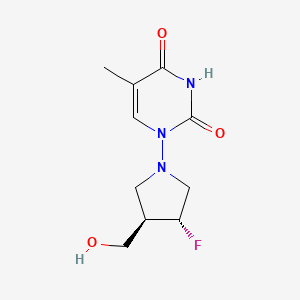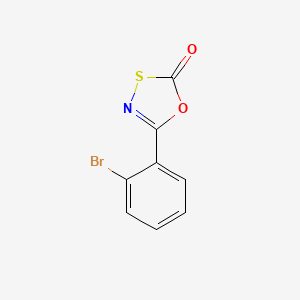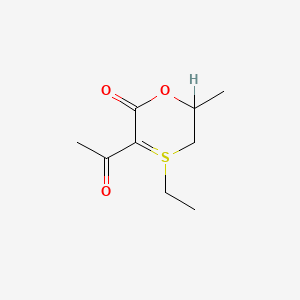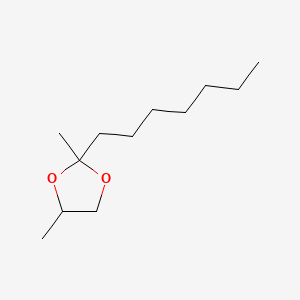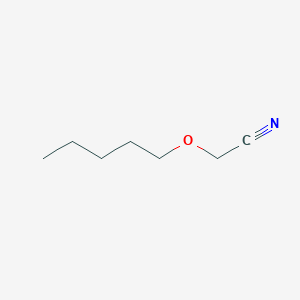
(Pentyloxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentyloxy)acetonitrile is an organic compound with the molecular formula C8H15NO It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to an acetonitrile moiety, which is further substituted with a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Pentyloxy)acetonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pentyloxy halides with acetonitrile in the presence of a base. The reaction typically proceeds as follows: [ \text{C5H11O-X} + \text{CH3CN} \rightarrow \text{C5H11O-CH2CN} + \text{HX} ] where X is a halide (e.g., Cl, Br, I).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (Pentyloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products:
Oxidation: Pentyloxyacetic acid or pentyloxyacetamide.
Reduction: Pentyloxyethylamine.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Scientific Research Applications
(Pentyloxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pentyloxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield desired products. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Butyloxyacetonitrile (C4H9OCH2CN): Similar structure with a butyloxy group instead of a pentyloxy group.
Uniqueness: (Pentyloxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to acetonitrile and butyloxyacetonitrile can affect its solubility, boiling point, and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
6334-50-5 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-pentoxyacetonitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-6-9-7-5-8/h2-4,6-7H2,1H3 |
InChI Key |
FFXKVEYEQRXCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
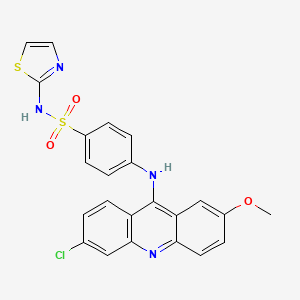
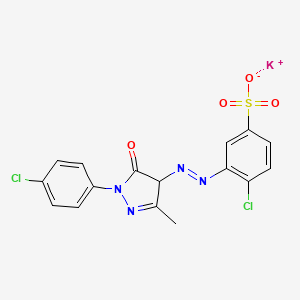
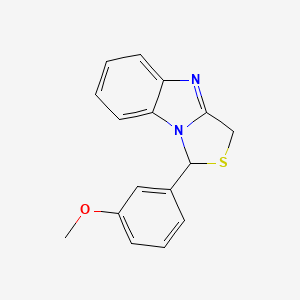
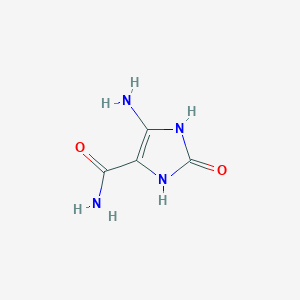
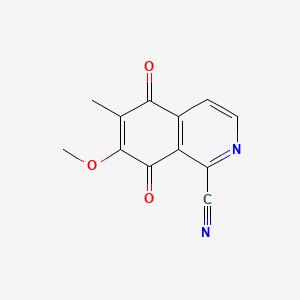

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
